4-chloro-1H-pyrazol-3-amine
Overview
Description
4-Chloro-1H-pyrazol-3-amine is a chemical compound with the molecular formula C3H3ClN4 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-chloro-1H-pyrazol-3-amine, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
Pyrazole derivatives, including 4-chloro-1H-pyrazol-3-amine, are versatile as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Chemoselectivity in Amination
4-chloro-1H-pyrazol-3-amine is studied for its role in chemoselective amination processes. For instance, the selective amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles under specific conditions demonstrates the compound's potential in creating selective chemical bonds, crucial in synthetic organic chemistry (Shen et al., 2010).
Synthesis of Amines and Thioethers
The compound is used in the synthesis of secondary and tertiary amines, fundamental in developing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals. This includes its use in nucleophilic substitution reactions for creating alkyl amino and thioether pyrazoles (Sakya & Rast, 2003).
Domino Reactions in Aqueous Media
4-chloro-1H-pyrazol-3-amine participates in environmentally friendly, L-proline-catalyzed, on-water domino reactions. This method, utilized for synthesizing densely functionalized pyrazoles, highlights the compound's versatility in green chemistry applications (Prasanna et al., 2013).
Facilitating Complex Chemical Syntheses
This compound is instrumental in complex chemical syntheses, such as the construction of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Its use in solvent-free conditions underscores its efficiency and potential for eco-friendly synthesis methods (Yu et al., 2013).
Contributions to Organometallic Chemistry
In the field of organometallic chemistry, 4-chloro-1H-pyrazol-3-amine contributes to the self-organization processes of Cu2+ complexes, showcasing its relevance in the synthesis and study of complex metal-organic frameworks (Lopera et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Chloro-1H-pyrazol-3-amine is a pyrazole derivative that has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 4-chloro-1H-pyrazol-3-amine may also interact with its targets in a similar manner.
Biochemical Pathways
For instance, pyrazole derivatives have been found to inhibit CDK2/cyclin A2 , which is a key regulator of cell cycle progression. This could potentially explain the antiproliferative effects of 4-chloro-1H-pyrazol-3-amine.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability
Result of Action
The result of the action of 4-chloro-1H-pyrazol-3-amine is the inhibition of the growth and proliferation of its targets. For instance, certain pyrazole derivatives were found to display superior antipromastigote activity and better inhibition effects against Plasmodium berghei . This leads to the suppression of the diseases caused by these organisms.
properties
IUPAC Name |
4-chloro-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJQHZKZIQYVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550750 | |
Record name | 4-Chloro-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrazol-3-amine | |
CAS RN |
54301-34-7 | |
Record name | 4-Chloro-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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